molecular formula C20H24N2O3 B6706036 N-[(4-methoxyphenyl)methyl]-2-methyl-N-pyridin-4-yloxane-3-carboxamide

N-[(4-methoxyphenyl)methyl]-2-methyl-N-pyridin-4-yloxane-3-carboxamide

Cat. No.: B6706036
M. Wt: 340.4 g/mol
InChI Key: ZHFPALDDKSQFCD-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-methyl-N-pyridin-4-yloxane-3-carboxamide is a synthetic organic compound with a complex structure that includes a methoxyphenyl group, a pyridine ring, and an oxane (tetrahydropyran) ring

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-methyl-N-pyridin-4-yloxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-15-19(4-3-13-25-15)20(23)22(17-9-11-21-12-10-17)14-16-5-7-18(24-2)8-6-16/h5-12,15,19H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFPALDDKSQFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCO1)C(=O)N(CC2=CC=C(C=C2)OC)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-methyl-N-pyridin-4-yloxane-3-carboxamide typically involves multiple steps:

  • Formation of the Methoxyphenyl Intermediate: : The initial step involves the preparation of the 4-methoxyphenylmethylamine. This can be achieved by reacting 4-methoxybenzyl chloride with ammonia or a primary amine under basic conditions.

  • Pyridine Derivative Synthesis: : The next step involves the synthesis of the pyridine derivative. This can be done by reacting 2-methylpyridine with an appropriate carboxylic acid derivative to form the carboxamide linkage.

  • Oxane Ring Formation: : The final step involves the formation of the oxane ring. This can be achieved through a cyclization reaction, where the intermediate is treated with a suitable reagent to form the oxane ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

  • Medicinal Chemistry: : It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

  • Materials Science: : The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

  • Biological Research: : It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

  • Industrial Applications: : The compound can be used in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[(4-methoxyphenyl)methyl]-2-methyl-N-pyridin-4-yloxane-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The methoxyphenyl group can enhance binding affinity to certain biological targets, while the pyridine and oxane rings can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-methoxyphenyl)methyl]-2-methyl-N-pyridin-4-ylacetamide: Similar structure but with an acetamide group instead of an oxane ring.

    N-[(4-methoxyphenyl)methyl]-2-methyl-N-pyridin-4-ylpropionamide: Similar structure but with a propionamide group.

Uniqueness

N-[(4-methoxyphenyl)methyl]-2-methyl-N-pyridin-4-yloxane-3-carboxamide is unique due to the presence of the oxane ring, which can impart different chemical and physical properties compared to its acetamide and propionamide analogs. This structural difference can influence its reactivity, stability, and interaction with biological targets.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

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